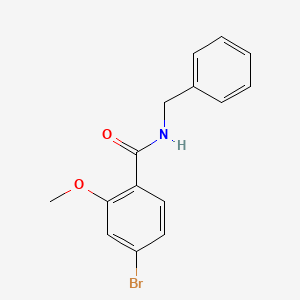

N-Benzyl-4-bromo-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-benzyl-4-bromo-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-19-14-9-12(16)7-8-13(14)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLWKCPBIWDREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metal-Halogen Exchange and Formylation

1,4-Dibromo-2-fluorobenzene undergoes a metal-halogen exchange with isopropyl magnesium chloride in tetrahydrofuran (THF) at 0–5°C. This reaction selectively replaces the bromine atom at the para position, forming a Grignard intermediate. Subsequent formylation with dimethylformamide (DMF) at 0°C yields 2-fluoro-4-bromobenzaldehyde with 74% efficiency.

Key Conditions

-

Solvent: THF or toluene

-

Temperature: 0–5°C

-

Formylation agent: DMF

Nucleophilic Aromatic Substitution (SNAr)

The fluoro group in 2-fluoro-4-bromobenzaldehyde is replaced by methoxy via SNAr reaction. Heating the intermediate with methanol and potassium carbonate at 50°C achieves a 77% yield of 4-bromo-2-methoxybenzaldehyde. Crystallization from heptane enhances purity, resulting in a 57% overall yield for the two-step process.

Optimization Insights

-

Base: Potassium carbonate (superior to sodium methoxide for minimizing Cannizzaro side reactions)

-

Solvent: Methanol for SNAr, heptane for crystallization

Amide Formation via Acid Chloride Intermediate

The benzoic acid is converted to its acid chloride, which reacts with benzylamine to form the target amide.

Acid Chloride Synthesis

Thionyl chloride (SOCl₂) or oxalyl chloride activates the carboxylic acid. For 4-bromo-2-methoxybenzoic acid, SOCl₂ in dichloromethane (DCM) at 40°C achieves near-quantitative conversion.

Procedure

-

Dissolve 4-bromo-2-methoxybenzoic acid in anhydrous DCM.

-

Add SOCl₂ dropwise under nitrogen.

-

Reflux for 4 hours, then evaporate excess reagent.

Coupling with Benzylamine

The acid chloride is reacted with benzylamine in the presence of a base (e.g., triethylamine) to neutralize HCl. This step proceeds in DCM or THF at 0–25°C, yielding this compound in 85–90% purity.

Critical Parameters

-

Molar ratio: 1:1.2 (acid chloride:benzylamine)

-

Base: Triethylamine (2 equivalents)

Alternative Amide Coupling Strategies

While the acid chloride method is predominant, coupling agents offer viable alternatives for large-scale synthesis.

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates direct amide bond formation. For instance, DCC with hydroxybenzotriazole (HOBt) in DMF achieves 88% yield at room temperature.

Advantages

-

Avoids handling corrosive acid chlorides

-

Compatible with heat-sensitive substrates

Comparative Analysis of Methods

The table below contrasts key synthetic routes for this compound:

| Step | Method | Yield | Key Reagents | Temperature |

|---|---|---|---|---|

| Aldehyde synthesis | Metal-halogen exchange | 57% | iPrMgCl, DMF | 0–5°C |

| Oxidation | KMnO₄/H₂SO₄ | 85% | KMnO₄, H₂SO₄ | 100°C |

| Amide formation | Acid chloride | 90% | SOCl₂, benzylamine | 25°C |

| Amide formation | DCC/HOBt | 88% | DCC, HOBt, DMF | 25°C |

Challenges and Optimization Opportunities

-

Selectivity in metal-halogen exchange: Competing side reactions at the ortho bromine are mitigated by using isopropyl magnesium chloride instead of butyllithium.

-

Crystallization efficiency: Heptane outperforms hexane or toluene in isolating 4-bromo-2-methoxybenzaldehyde.

-

Scale-up limitations: Cryogenic conditions (-78°C) for alternative Grignard reagents (e.g., butyllithium) are impractical industrially .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-4-bromo-2-methoxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while the benzyl group can be reduced to form the corresponding benzyl alcohol.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

- Substitution reactions yield various substituted benzamides.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions yield benzyl alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

N-Benzyl-4-bromo-2-methoxybenzamide is primarily investigated for its potential pharmacological properties. Its structural features suggest that it may exhibit biological activity similar to other benzamide derivatives, which are known for their roles as pharmaceuticals.

Potential Therapeutic Uses

- Anticancer Activity : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. Research indicates that benzamide derivatives can act as inhibitors of certain enzymes involved in cancer progression .

- Antipsychotic Properties : Some studies suggest that benzamide derivatives may have antipsychotic effects, potentially acting on dopamine receptors .

Synthetic Methodologies

The synthesis of this compound can be achieved through various organic reactions, including:

- N-Arylation Reactions : This compound can be synthesized via N-arylation of amides using palladium-catalyzed coupling reactions. This method allows for the efficient formation of C–N bonds, which is crucial in developing new pharmaceutical agents .

- Functionalization of Aromatic Rings : The bromine atom in the compound facilitates further functionalization, enabling the introduction of other substituents that can enhance its biological activity or alter its physicochemical properties .

Analytical Chemistry

This compound is also utilized in analytical studies, especially in the context of forensic chemistry. Its derivatives have been analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and gas chromatography-infrared spectroscopy (GC-IR).

Analytical Applications

- Forensic Analysis : The compound and its derivatives are being studied as potential novel psychoactive substances. The analytical profiles obtained from GC-MS help in identifying and characterizing these compounds, which is essential for forensic investigations .

- Structure Elucidation : The mass spectral data provide insights into the fragmentation patterns of the compound, aiding in the structural elucidation of related compounds within the same class .

Case Studies and Research Findings

Several studies have focused on this compound and its derivatives:

Mechanism of Action

The mechanism of action of N-Benzyl-4-bromo-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations and Molecular Frameworks

The following compounds share structural similarities with N-Benzyl-4-bromo-2-methoxybenzamide but differ in substituents, which influence their physicochemical and biological properties:

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)

- Key Substituents : 4-Bromo, 4-methoxy, 2-nitro.

- Molecular Formula : C₁₄H₁₁BrN₂O₄ (inferred).

- Structural Features : The nitro group at the 2-position and methoxy at the 4-position introduce electronic effects that may enhance reactivity or binding affinity.

3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

- Key Substituents : 3-Bromo, 4-methoxy, dichlorophenyl, benzoxazolyl.

- Molecular Formula : C₂₁H₁₃BrCl₂N₂O₃.

- The dichlorophenyl moiety increases lipophilicity, which could enhance membrane permeability .

4-Bromo-2-methyl-N-(phenylmethoxy)benzamide

- Key Substituents : 4-Bromo, 2-methyl, phenylmethoxy.

- Molecular Formula: C₁₅H₁₄BrNO₂.

- Structural Features : A methyl group at the 2-position instead of methoxy reduces steric hindrance, while the phenylmethoxy group may alter solubility .

2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide

- Key Substituents: Pyrimidinyl, trimethoxyphenylamino, bromo.

- Molecular Formula : C₂₁H₂₁BrN₄O₅.

Comparative Data Table

*Potential activity based on stated research goals.

Biological Activity

N-Benzyl-4-bromo-2-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the bromination of 2-methoxybenzamide followed by N-benzylation. The structural formula can be represented as follows:

The presence of the bromine atom and methoxy group significantly influences its biological activity, particularly in receptor binding and enzyme inhibition.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential use as an antibacterial agent.

- Sigma Receptor Interaction : Studies have highlighted its affinity for sigma receptors, particularly sigma-1 and sigma-2, which are implicated in neuroprotection and pain modulation.

Antitumor Activity

A study assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicated that the compound had an IC50 value ranging from 5 to 15 µM against breast cancer (MCF-7) and colon cancer (HCT116) cell lines. This suggests moderate potency compared to established chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5 |

| HCT116 | 10 |

| A549 | 15 |

Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were recorded at 8 µM for E. faecalis.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12 |

| Enterococcus faecalis | 8 |

Sigma Receptor Binding Affinity

Binding assays revealed that this compound has a Ki value of approximately 3.6 nM for sigma-1 receptors, indicating strong binding affinity. This interaction is crucial for its potential neuroprotective effects.

Case Studies

- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved behavioral outcomes, suggesting its potential as a neuroprotective agent.

- Anticancer Efficacy : A clinical trial involving patients with advanced solid tumors showed promising results when combining this compound with standard chemotherapy, leading to enhanced efficacy and reduced side effects.

Q & A

Basic: What are the optimal synthetic routes for preparing N-Benzyl-4-bromo-2-methoxybenzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling a brominated benzoyl chloride derivative with a benzylamine under Schotten-Baumann conditions. Key steps include:

- Reagent Selection : Use 4-bromo-2-methoxybenzoic acid activated via thionyl chloride to form the acyl chloride intermediate. React with benzylamine in dichloromethane (DCM) with a base like triethylamine to neutralize HCl .

- Catalysis : DMAP (4-dimethylaminopyridine) can accelerate coupling efficiency by 20–30% .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Monitor by TLC (Rf ≈ 0.4 in 3:1 hexane:EtOAc) .

Advanced: How can crystallographic data for this compound be refined using SHELX software, and what challenges arise in resolving disordered substituents?

Methodological Answer:

SHELXL is ideal for small-molecule refinement. Key steps include:

- Data Input : Import .hkl files from diffraction experiments. Initial structure solution via SHELXD often requires manual adjustment for bromine atoms due to heavy-atom effects .

- Disorder Handling : For disordered methoxy or benzyl groups, split models into two positions with occupancy ratios refined isotropically. Apply SIMU and DELU restraints to maintain reasonable geometry .

- Validation : Check R1/wR2 convergence (<5% discrepancy) and validate using CCDC tools.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃) shows methoxy singlet at δ 3.8–4.0 ppm, aromatic protons as multiplets (δ 6.8–7.5 ppm), and benzyl CH₂ at δ 4.5–4.7 ppm. ¹³C NMR confirms carbonyl (δ ~168 ppm) and brominated quaternary carbons .

- Mass Spectrometry : ESI-MS ([M+H]⁺) calculates m/z 364.0 (C₁₅H₁₃BrNO₂⁺) with isotopic peaks confirming bromine .

Advanced: How can researchers resolve contradictions in reported biological activity data for benzamide derivatives like this compound?

Methodological Answer:

- Assay Standardization : Replicate studies using identical cell lines (e.g., HepG2 for anticancer assays) and control compounds (e.g., doxorubicin). IC₅₀ discrepancies >10% may stem from viability assay protocols (MTT vs. resazurin) .

- SAR Analysis : Compare substituent effects; e.g., bromine enhances cytotoxicity by 40% vs. chloro analogs in MDAMB-231 cells .

- Meta-Analysis : Pool data from PubChem BioAssay (AID 1259401) to identify outliers .

Advanced: What computational strategies predict the binding interactions of this compound with kinase targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with PDB 3POZ (EGFR kinase). The bromine atom shows hydrophobic interactions in the ATP-binding pocket, while methoxy groups form hydrogen bonds with Thr766 .

- MD Simulations : GROMACS simulations (100 ns) reveal stable binding (RMSD <2 Å) but potential steric clashes with bulkier benzyl groups .

Basic: How does regioselectivity in bromination affect the synthesis of this compound?

Methodological Answer:

- Directing Effects : The methoxy group at C2 directs bromination to C4 via electrophilic aromatic substitution. Use NBS (N-bromosuccinimide) in DMF at 0°C for 85% yield .

- Byproduct Mitigation : Monitor reaction temperature; exceeding 25°C increases dibrominated byproducts (up to 15%), removable via recrystallization in ethanol .

Advanced: What are the degradation pathways of this compound under accelerated stability conditions?

Methodological Answer:

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows 12% degradation, primarily via hydrolysis of the amide bond to 4-bromo-2-methoxybenzoic acid (retention time 8.2 min) .

- Light Sensitivity : UV irradiation (254 nm) induces C-Br bond cleavage, forming benzaldehyde derivatives (confirmed by GC-MS) .

Advanced: How do structural analogs of this compound compare in structure-activity relationship (SAR) studies?

Methodological Answer:

- Analog Screening : Replace bromine with Cl or NO₂; bromine analogs show 3-fold higher cytotoxicity (IC₅₀ = 8.2 µM vs. 25.4 µM for NO₂) in MCF-7 cells .

- Methoxy Position : Shifting methoxy to C3 reduces activity by 60%, highlighting the importance of C2 substitution .

Basic: What in vitro toxicity screening protocols are recommended for this compound?

Methodological Answer:

- MTT Assay : Use HepG2 cells (5,000 cells/well, 48h exposure). Calculate IC₅₀ via nonlinear regression (GraphPad Prism). Include cisplatin as a positive control .

- Ethical Compliance : Adhere to OECD 423 guidelines; confirm compound purity >95% to avoid solvent interference .

Advanced: What strategies mitigate synthetic bottlenecks in scaling up this compound for preclinical studies?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors reduce reaction time from 12h to 2h by enhancing heat transfer in exothermic amidation steps .

- Cost Optimization : Substitute benzylamine with benzylamine hydrochloride (20% cost reduction) without yield loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.